REACTION_CXSMILES
|
O(C[C:10]([CH2:19][O:20][Si](C(C)(C)C)(C)C)([CH:17]=[CH2:18])[CH2:11][C:12]([O:14][CH2:15]C)=[O:13])[Si](C(C)(C)C)(C)C.OS(O)(=O)=O>C1COCC1>[OH:20][CH2:19][C:10]1([CH:17]=[CH2:18])[CH2:15][O:14][C:12](=[O:13])[CH2:11]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CHCl3
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (NaSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography over silica gel with EtOAc/hexane (2:1) as eluant
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CC(OC1)=O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |